![molecular formula C16H18N2O6S B2972208 methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 899756-86-6](/img/structure/B2972208.png)

methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

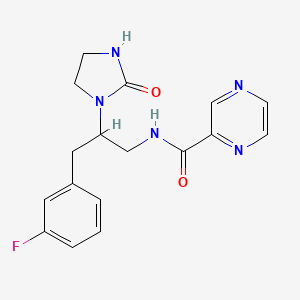

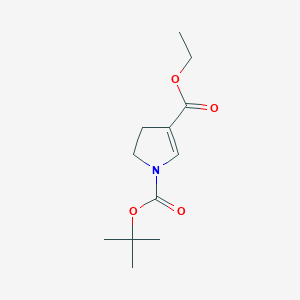

The compound contains several functional groups including a methyl group, a carboxylate group, a piperidine ring, and a benzo[d]isothiazol-2(3H)-one group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylate group can participate in acid-base reactions, the piperidine ring can undergo reactions typical of amines, and the benzo[d]isothiazol-2(3H)-one group can participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic, and the presence of a piperidine ring could give it basic properties .Applications De Recherche Scientifique

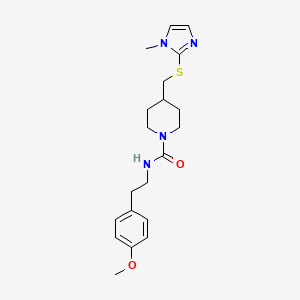

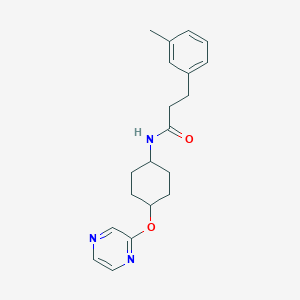

Neuropathic Pain Management

The compound has been studied for its potential in managing neuropathic pain, which is a common complication of diabetes. Research suggests that derivatives of this compound may reverse diabetic neuropathic static mechanical allodynia and thermal hyperalgesia, comparable to standard treatments like gabapentin .

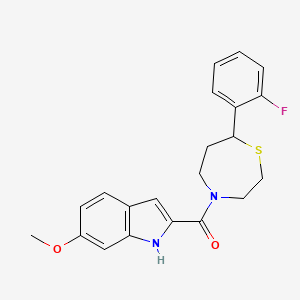

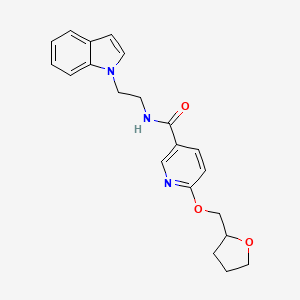

Synthesis of Indole Derivatives

Indole derivatives are significant in the synthesis of natural products and drugs, playing a crucial role in cell biology. The compound has been utilized in the synthesis of indole derivatives, which are biologically active and used in treating various disorders, including cancer and microbial infections .

Aggregation-Induced Emission

This compound has been associated with aggregation-induced emission properties. Such properties are valuable in the development of new materials for optoelectronic devices, where the efficiency of emission can be significantly enhanced upon aggregation .

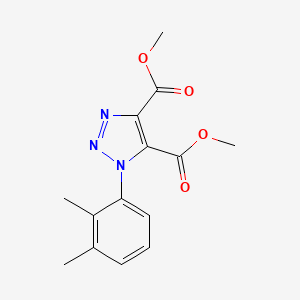

Crystallography and Polymorphism

The compound has been the subject of crystallographic studies to understand its polymorphic forms. These studies are essential for the pharmaceutical industry, as different polymorphs of a drug can have different physical properties, solubilities, and bioavailabilities .

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be used to prevent or treat such conditions. The compound has been investigated for its potential as an aldose reductase inhibitor, which could lead to new treatments for diabetes-related issues .

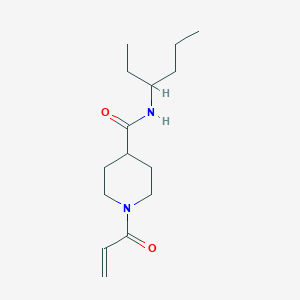

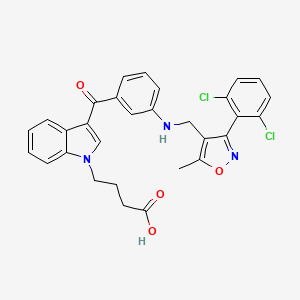

Pharmacological Activities

The compound’s scaffold, 1,2,4-benzothiadiazine-1,1-dioxide, has been reviewed for various pharmacological activities. It has shown potential in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and as KATP channel activators and AMPA receptor modulators .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-24-16(21)11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)25(18,22)23/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNSOLHUBCRYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2972127.png)

![N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2972128.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)